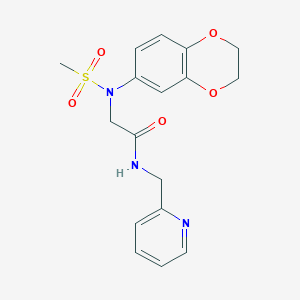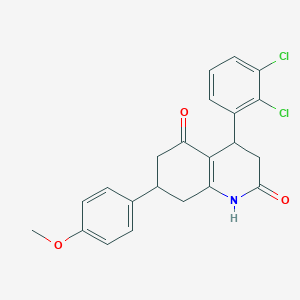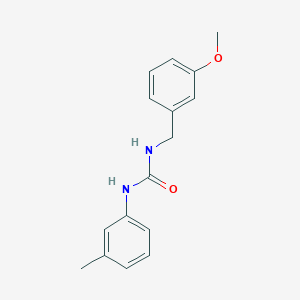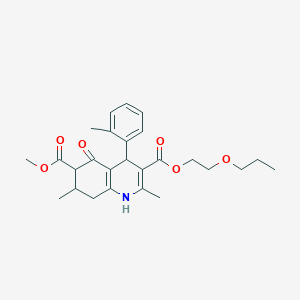![molecular formula C18H22N2O2S B4858591 1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide](/img/structure/B4858591.png)
1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide
Overview
Description
1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide is a synthetic organic compound that features a phenyl group, a pyrrolidine ring, and a methanesulfonamide moiety
Preparation Methods
The synthesis of 1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the benzyl group: This step involves the reaction of the pyrrolidine derivative with a benzyl halide under basic conditions.
Introduction of the methanesulfonamide group: This is typically done by reacting the benzylated pyrrolidine with methanesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methanesulfonamide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-phenyl-N-[4-(pyrrolidin-1-yl)benzyl]methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid: This compound also features a pyrrolidine ring and a phenyl group but differs in the presence of a succinamic acid moiety.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a piperazine ring instead of a pyrrolidine ring and a pyridinone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22,15-17-6-2-1-3-7-17)19-14-16-8-10-18(11-9-16)20-12-4-5-13-20/h1-3,6-11,19H,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXWSSJJANWQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(hexyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4858511.png)
![N-[(Z)-3-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)diazenyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4858520.png)
![2-{4-[(2,5-dimethylphenyl)amino]quinazolin-2-yl}phenol](/img/structure/B4858524.png)
![2-{[2-(benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4858532.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B4858536.png)
![5-BROMO-N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-THIOPHENESULFONAMIDE](/img/structure/B4858541.png)
![N,N-diethyl-2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4858543.png)

![2-{2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4858567.png)


![2-[(4-nitrobenzyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B4858586.png)
![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(2-methoxyphenyl)quinoline](/img/structure/B4858612.png)

